

# The Cellular Journey of Dicreatine Citrate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Dicreatine citrate*

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## Introduction

**Dicreatine citrate**, a synthetically produced form of creatine bound to citric acid, has garnered attention in the fields of sports nutrition and clinical research. Its purported advantages, such as enhanced solubility, are of significant interest for optimizing creatine delivery and efficacy. This technical guide provides a comprehensive overview of the current scientific understanding of the cellular uptake and metabolism of **dicreatine citrate**. It is crucial to note that the available evidence strongly indicates that **dicreatine citrate** dissociates into its constituent parts—creatine and citrate—in an aqueous environment prior to cellular interaction. Therefore, this document will detail the cellular journey of these two molecules following their dissociation.

## Physicochemical Properties and Dissociation

**Dicreatine citrate** is a salt formed from two molecules of creatine and one molecule of citric acid. A key characteristic of **dicreatine citrate** is its higher intrinsic dissolution rate compared to the more common creatine monohydrate.<sup>[1]</sup> In aqueous solutions, such as cell culture media or the gastrointestinal tract, **dicreatine citrate** readily dissociates into free creatine and citrate ions.<sup>[1][2]</sup> This dissociation is a critical first step that dictates the subsequent cellular uptake and metabolic pathways.

The stability of the dissociated creatine in solution is a factor to consider, as it can non-enzymatically convert to creatinine, particularly at room temperature and in acidic conditions.<sup>[2]</sup>

Table 1: Comparative Dissolution Rates

Compound	Intrinsic Dissolution Rate ( $\text{mg}\cdot\text{cm}^{-2}\cdot\text{min}^{-1}$ )
Dicreatine Citrate	7.61[1]
Creatine	6.92[1]
Creatine Monohydrate	5.18[1]

## Cellular Uptake Mechanisms

Following dissociation, creatine and citrate are transported into the cell via distinct mechanisms.

### Creatine Uptake

The cellular uptake of creatine is a well-characterized process mediated by a specific transporter protein.

- The Creatine Transporter (CrT): Creatine is actively transported into cells against a concentration gradient by the sodium- and chloride-dependent creatine transporter, SLC6A8. [3] This transporter is expressed in various tissues, with high levels found in skeletal muscle and the brain. The dependence on sodium and chloride ions highlights the active nature of this transport process.

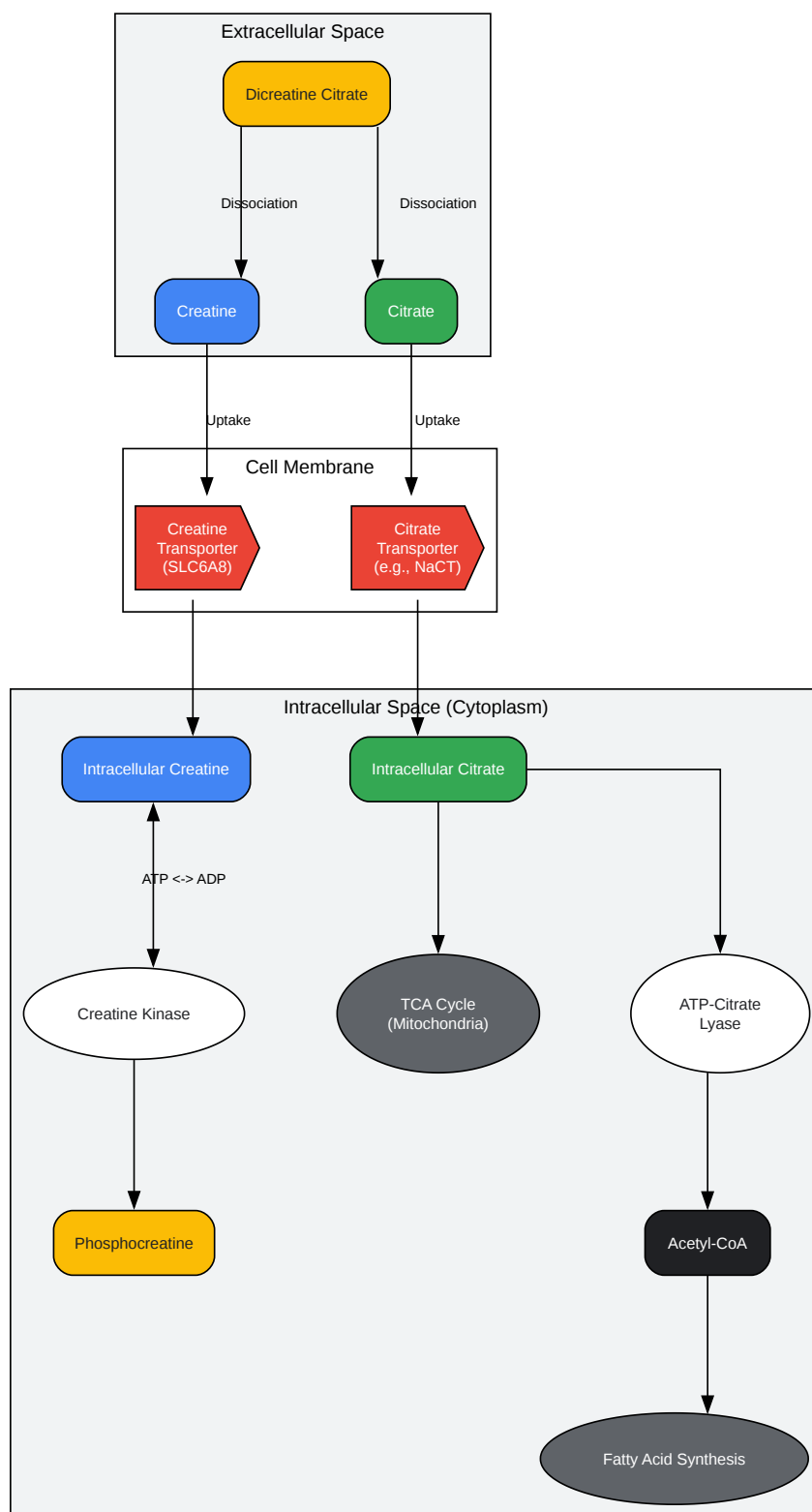
### Citrate Uptake

Citrate, being a key intermediate in cellular metabolism, also has dedicated transport systems to facilitate its entry into cells. The specific transporters involved can vary depending on the cell type.

- Sodium-Dependent Citrate Transporter (NaCT): Encoded by the SLC13A5 gene, NaCT is a key transporter for citrate uptake from the extracellular environment.[4]
- Other Anion Transporters: Various other organic anion transporters may also contribute to citrate uptake.

The following diagram illustrates the proposed pathway from extracellular **dicreatine citrate** to the intracellular metabolism of its components.

Proposed Cellular Uptake and Metabolism of Dicreatine Citrate Components



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Caption: Dissociation of **dicreatine citrate** and subsequent cellular uptake and metabolism of creatine and citrate.

## Intracellular Metabolism

Once inside the cell, creatine and citrate enter their respective metabolic pathways.

### Metabolism of Creatine

The primary metabolic fate of intracellular creatine is its phosphorylation to form phosphocreatine, a high-energy phosphate compound that serves as a temporal energy buffer.

- **Creatine Kinase (CK):** This enzyme catalyzes the reversible transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.[3] This reaction is crucial for maintaining ATP homeostasis in cells with high and fluctuating energy demands, such as muscle and nerve cells.

### Metabolism of Citrate

Intracellular citrate is a central node in cellular metabolism with several potential fates.

- **Tricarboxylic Acid (TCA) Cycle:** Citrate can be transported into the mitochondria to be utilized in the TCA cycle for the production of ATP and reducing equivalents (NADH and FADH<sub>2</sub>).
- **Fatty Acid Synthesis:** In the cytoplasm, citrate is a key precursor for the synthesis of fatty acids. The enzyme ATP-citrate lyase cleaves citrate into acetyl-CoA (the building block for fatty acids) and oxaloacetate.[4]

## Experimental Protocols

The investigation of the cellular uptake of **dicreatine citrate** components typically involves in vitro cell culture models. The Caco-2 cell line, which differentiates into a polarized monolayer of enterocytes, is a widely used model for studying intestinal absorption.

### Caco-2 Cell Permeability Assay

This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an indication of its intestinal permeability.

Objective: To determine the apparent permeability coefficient (P<sub>app</sub>) of creatine and citrate derived from a **dicreatine citrate** solution.

Materials:

- Caco-2 cells
- Transwell® inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
- **Dicreatine citrate**
- Analytical instrumentation for quantification (e.g., LC-MS/MS)

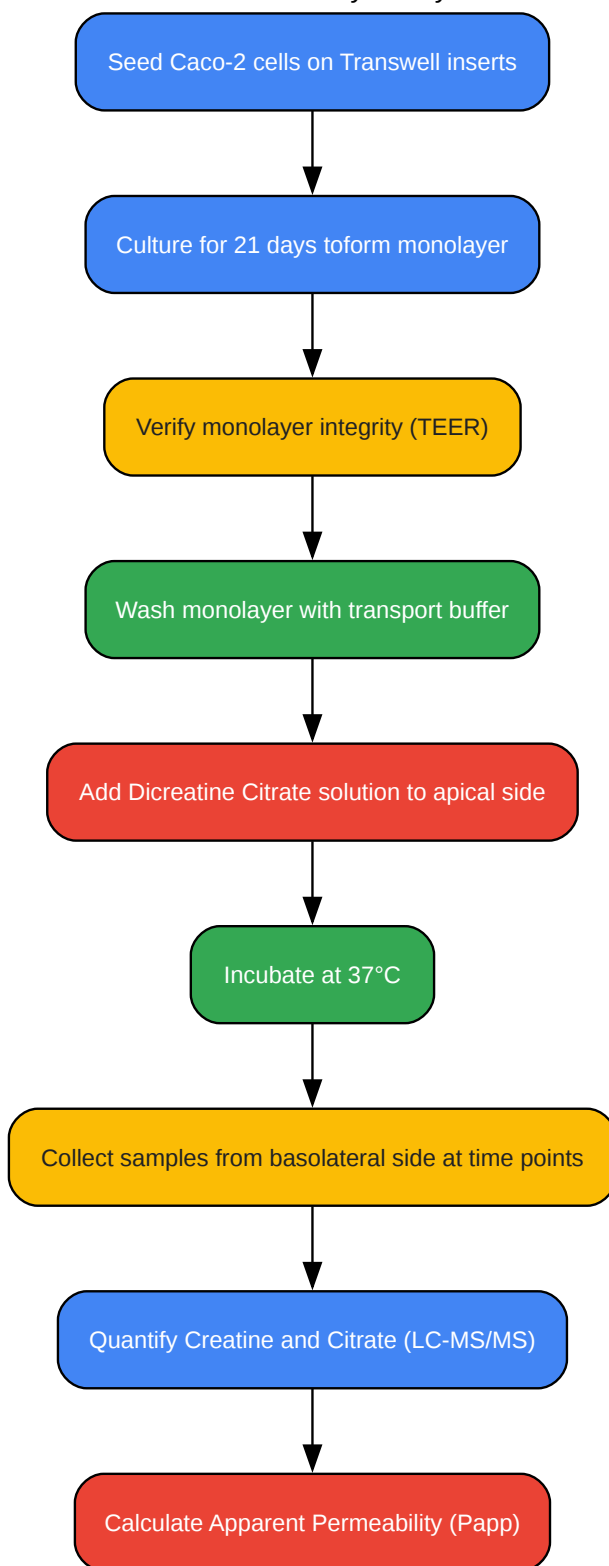
Procedure:

- Cell Seeding and Culture: Caco-2 cells are seeded onto the apical side of Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
- Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker such as Lucifer yellow.
- Transport Experiment:
  - The cell monolayers are washed with pre-warmed HBSS.
  - A solution of **dicreatine citrate** in HBSS is added to the apical (donor) chamber.
  - The basolateral (receiver) chamber is filled with fresh HBSS.

- The plates are incubated at 37°C with gentle shaking.
- Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.
- Sample Analysis: The concentrations of creatine and citrate in the collected samples are quantified using a validated analytical method such as LC-MS/MS.
- Calculation of Apparent Permeability (P<sub>app</sub>): The P<sub>app</sub> value is calculated using the following equation:  $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$  Where:
  - dQ/dt is the steady-state flux of the compound across the monolayer (μmol/s).
  - A is the surface area of the filter membrane (cm<sup>2</sup>).
  - C<sub>0</sub> is the initial concentration of the compound in the donor chamber (μmol/cm<sup>3</sup>).

The following diagram outlines the workflow for a typical Caco-2 cell permeability assay.

## Caco-2 Cell Permeability Assay Workflow

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Caption: A generalized workflow for assessing intestinal permeability using Caco-2 cells.

## Quantitative Data from Literature

Direct quantitative data on the cellular uptake of **dicreatine citrate** is limited. However, studies comparing the bioavailability of different creatine forms provide some insights. One study found no significant difference in the mean peak concentration and area under the curve (AUC) for plasma creatine levels after ingestion of isomolar amounts of creatine monohydrate and tri-creatine citrate.[5]

Table 2: Pharmacokinetic Parameters of Creatine from Different Sources (Human Study)

Parameter	Creatine Monohydrate (CrM)	Tri-creatine Citrate (CrC)	Creatine Pyruvate (CrPyr)
Dose (isomolar to 4.4g creatine)	5.0 g	6.7 g	7.3 g
Mean Peak Plasma Concentration (μmol/L)	~750	~850	~970*
Area Under the Curve (AUC) (mmol·h/L)	Not significantly different from CrC	Not significantly different from CrM	Significantly higher than CrM and CrC

\*Note: This table is adapted from a study on tri-creatine citrate, but provides the most relevant available comparative data. The study showed creatine pyruvate to have a significantly higher peak concentration.[5]

## Summary and Future Directions

The cellular uptake and metabolism of **dicreatine citrate** are best understood by considering its dissociation into creatine and citrate in aqueous environments. The subsequent cellular processes are then governed by the well-established transport and metabolic pathways of these individual components. Creatine is actively transported into cells via the SLC6A8 transporter and is primarily involved in energy buffering through the creatine kinase system. Citrate is taken up by its own set of transporters and plays a central role in both energy production via the TCA cycle and as a precursor for fatty acid synthesis.



Future research should focus on directly assessing the permeability of **dicreatine citrate** in various cell models to confirm the dissociation-before-uptake hypothesis. Furthermore, studies investigating the potential for synergistic or modulatory effects of co-delivering creatine and citrate to cells would be of significant interest. A deeper understanding of the stability of **dicreatine citrate** under various physiological conditions will also be crucial for optimizing its formulation and delivery for both nutritional and therapeutic applications.

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